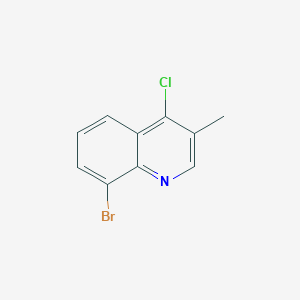

8-Bromo-4-chloro-3-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

858278-39-4 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.52 g/mol |

IUPAC Name |

8-bromo-4-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3 |

InChI Key |

NJEXMSMXZRPXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1Cl)C=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 4 Chloro 3 Methylquinoline and Analogues

Classical Approaches to Quinoline (B57606) Core Synthesis

The foundational methods for constructing the quinoline ring system were developed over a century ago and remain relevant, often serving as the basis for more complex syntheses. These classical reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Friedländer Condensation Pathways

The Friedländer synthesis is a versatile and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. thieme-connect.comorganic-chemistry.orgwikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.org In the context of synthesizing 8-Bromo-4-chloro-3-methylquinoline, a potential Friedländer approach would involve the reaction of a 2-amino-3-bromobenzaldehyde (B168341) or a related ketone with a compound like 1-chloropropan-2-one.

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

Modifications to the classical Friedländer synthesis have been developed to improve yields and expand its scope. These include the use of various catalysts such as iodine, p-toluenesulfonic acid, and Lewis acids. wikipedia.org Microwave-assisted Friedländer synthesis has also emerged as a rapid and efficient method for producing polysubstituted quinolines. benthamdirect.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline |

| 2-Aminobenzophenone | Ethylacetoacetate | MOPS/Al2O3, Microwave | Substituted Quinoline benthamdirect.com |

| N-Pivaloylanilines | Aldehydes or ketones | sec-BuLi, DMF, KHMDS | Substituted Quinoline thieme-connect.com |

Skraup and Doebner-von Miller Modifications

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. nih.govwikipedia.org The classic Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org While effective for producing unsubstituted quinoline, the reaction is notoriously vigorous and can lead to low yields and significant tar formation. nih.gov

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. wikipedia.orgslideshare.net For the synthesis of a 3-methylquinoline (B29099) derivative, an appropriate α,β-unsaturated carbonyl compound, such as crotonaldehyde (B89634) (but-2-enal), could be reacted with a corresponding 2-bromoaniline (B46623) derivative. Subsequent chlorination at the 4-position would be necessary.

A significant challenge with the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lower the yield of the desired quinoline product. nih.gov

| Reaction | Aniline Derivative | Carbonyl Source | Key Reagents |

| Skraup | Aniline | Glycerol | H2SO4, Oxidizing agent (e.g., nitrobenzene) wikipedia.org |

| Doebner-von Miller | Aniline | α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., H2SO4, Lewis acids) wikipedia.orgslideshare.net |

Gould-Jacobs Cyclization Strategies

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines. wikipedia.orgresearchgate.net The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial reaction is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

To obtain an this compound via this route, one would start with a 2-bromoaniline. After the formation of the 4-hydroxyquinoline intermediate, the hydroxyl group can be replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3). researchgate.net The introduction of the 3-methyl group would require further synthetic steps, potentially through modification of the malonic ester starting material or subsequent functionalization of the quinoline ring. Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction. researchgate.net

| Step | Description |

| 1 | Condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org |

| 2 | Thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org |

| 3 | Saponification (hydrolysis) of the ester group. wikipedia.org |

| 4 | Decarboxylation to yield a 4-hydroxyquinoline. wikipedia.org |

| 5 | Chlorination of the 4-hydroxyl group to a 4-chloroquinoline. researchgate.net |

Modern Synthetic Strategies for Halogenated Quinoline Construction

While classical methods provide the fundamental framework for quinoline synthesis, modern strategies offer greater efficiency, selectivity, and functional group tolerance. These approaches are particularly valuable for the construction of highly substituted and complex quinoline derivatives.

Transition Metal-Catalyzed Coupling Reactions for Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in this area. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the quinoline ring system.

For instance, a palladium-catalyzed approach could involve the coupling of a suitably substituted o-haloaniline with an alkyne. This would be followed by an intramolecular cyclization to form the quinoline ring. The specific substitution pattern of the final product, including the bromo, chloro, and methyl groups, would be dictated by the choice of starting materials and the sequence of reactions.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Several MCRs have been developed for the synthesis of quinolines. A common approach involves the reaction of an aniline, an aldehyde, and an activated methylene (B1212753) compound. For the synthesis of this compound, a potential MCR could involve the reaction of 2-bromoaniline, an aldehyde, and a β-ketoester, followed by a chlorination step. The use of microwave assistance in MCRs can further enhance reaction rates and yields. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This approach has been successfully applied to the synthesis of various quinoline derivatives.

For instance, the Gould-Jacobs reaction, a classical method for quinoline synthesis, has been adapted to microwave conditions. researchgate.net This involves the condensation of anilines with diethyl ethoxymethylenemalonate, followed by a heat-mediated cyclization to form substituted quinolines. researchgate.net Microwave irradiation significantly reduces the reaction times and can improve the yields of the resulting 4-hydroxyquinoline derivatives. researchgate.net

Another notable application is the Vilsmeier-Haack reaction for the synthesis of 2-chloro-quinoline-3-carbaldehydes from acetanilides. jmpas.comresearchgate.net The use of microwave irradiation in this process dramatically shortens reaction times to a few minutes, offering a more efficient alternative to traditional methods. researchgate.net

The synthesis of various heterocyclic compounds, including quinoline analogues, benefits from microwave-assisted protocols. For example, the condensation of 4-morpholinoacetophenone with substituted benzaldehydes under microwave irradiation provides chalcone (B49325) derivatives, which can be precursors to other heterocyclic systems. mdpi.com This method is characterized by short reaction times (1-2 minutes) and high purity of the obtained products. mdpi.com

| Starting Materials | Reaction Type | Product | Key Advantages |

| Aryl amines, Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Substituted 4-hydroxyquinolines | Reduced reaction times, enhanced yields |

| Acetanilides, Vilsmeier-Haack reagent | Vilsmeier-Haack Cyclization | 2-Chloro-quinoline-3-carbaldehydes | Dramatically reduced reaction times |

| 4-Morpholinoacetophenone, Substituted benzaldehydes | Condensation | Morpholine-based chalcones | Short reaction times (1-2 min), high purity |

Oxidative Annulation and Green Chemistry Considerations

Oxidative annulation represents a modern and efficient strategy for the synthesis of quinolines, often aligning with the principles of green chemistry by utilizing environmentally benign oxidants and promoting atom economy. mdpi.com These methods frequently involve C–H bond activation and functionalization, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com

Transition-metal-free approaches have been developed, such as the molecular sieve-mediated [2 + 2 + 1] cyclization of N-(o-alkenylaryl) imines with aryldiazonium salts. mdpi.com Additionally, the use of air as an oxidant in the direct synthesis of substituted quinolines from anilines and aldehydes showcases a simple and practical method involving C–H functionalization and C–C/C–N bond formation. core.ac.uk

Nanocatalysis offers a promising avenue for green quinoline synthesis. nih.gov For example, nickel nanoparticles have been employed in the Friedländer annulation, a process that benefits from the catalyst's reusability and the solvent-free reaction conditions. nih.gov Similarly, copper nanoparticles supported on nitrogen-silica-doped carbon have been used for the one-pot synthesis of 3-acylquinolines. nih.gov

The development of sustainable methods for quinoline synthesis is driven by the drawbacks of classical methods, which often involve hazardous chemicals, high temperatures, and lengthy reaction times. nih.gov Green approaches, including the use of microwave irradiation, ultrasound, and one-pot syntheses, aim to address these environmental and economic concerns. nih.govacs.org

| Method | Key Features | Example |

| Transition-Metal-Free C–H Transformations | Molecular sieve-mediated cyclization | [2 + 2 + 1] cyclization of N-(o-alkenylaryl) imines |

| Aerobic Oxidative Cyclization | Uses air as the oxidant | Direct synthesis from anilines and aldehydes core.ac.uk |

| Nanocatalysis | Reusable catalysts, often solvent-free | Friedländer annulation using nickel nanoparticles nih.gov |

Regioselective Halogenation and Methylation Procedures

The precise introduction of halogen and methyl groups onto the quinoline core is crucial for tuning the biological and chemical properties of these compounds. nih.govresearchgate.net

Bromination and Chlorination of Quinoline Intermediates

The site-selective halogenation of substituted quinolines can be challenging. nih.gov However, various methods have been developed to achieve regioselective bromination and chlorination. For instance, the bromination of 8-substituted quinolines can yield different products depending on the substituent and reaction conditions. researchgate.netacgpubs.org The bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) often yields the 5-bromo derivative as the sole product. acgpubs.org

A general and metal-free method for the regioselective C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acids as the halogen source. semanticscholar.org This protocol is operationally simple, proceeds at room temperature under an open-air atmosphere, and demonstrates excellent regioselectivity and good to excellent yields for a broad range of substrates. semanticscholar.org

The synthesis of 8-bromo-4-chloro-6-methylquinoline (B1371084) can be achieved through multi-step reactions, often starting with the bromination of a suitable quinoline derivative followed by chlorination using reagents like phosphorus oxychloride. evitachem.com

| Substrate | Reagent | Product(s) |

| 8-Hydroxyquinoline | Bromine | Mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline researchgate.netacgpubs.org |

| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline researchgate.netacgpubs.org |

| 8-Substituted Quinolines | Trihaloisocyanuric acids | C5-Halogenated quinolines semanticscholar.org |

Sequential Functionalization for Specific Substitution Patterns

Achieving specific substitution patterns on the quinoline ring often requires a sequential functionalization strategy. nih.govresearchgate.net This approach allows for the controlled introduction of different functional groups at various positions.

One powerful method involves the use of quinoline N-oxides as intermediates. researchgate.net The N-oxide group can direct the regioselective functionalization at the C2 and C8 positions under mild conditions. researchgate.net For example, a three-step sequence of N-oxidation, C2-amidation, and C4-SNAr reaction has been used to synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline. researchgate.net

The combination of bromine/magnesium exchange reactions and direct magnesiations provides a versatile route for the regioselective functionalization of quinolines. acs.org This allows for the sequential introduction of functional groups at different positions. For instance, starting from 2,4-dibromoquinoline, a sequence of Br/Mg exchange followed by reaction with an electrophile, and then a regioselective deprotonation and subsequent reaction with another electrophile can lead to polysubstituted quinolines. acs.org

The concept of switchable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides offers a modular approach to generate diverse nitrogen-containing heteroaromatic compounds. nih.gov

Synthetic Routes from Substituted Anilines and Carbonyl Compounds

The synthesis of quinolines from substituted anilines and carbonyl compounds is a cornerstone of quinoline chemistry, with several named reactions providing access to a wide variety of derivatives. wikipedia.org

Classical methods such as the Combes, Conrad-Limpach, Doebner-von Miller, and Skraup syntheses all utilize anilines as key starting materials. wikipedia.org For example, the Doebner-von Miller reaction employs anilines and α,β-unsaturated carbonyl compounds to produce quinolines. wikipedia.org

More modern approaches often involve catalytic systems to improve efficiency and substrate scope. An iron(III)-catalyzed three-component domino reaction of anilines, aldehydes, and nitroalkanes provides a simple and efficient one-pot synthesis of substituted quinolines in high yields under aerobic conditions. rsc.org

The electrophilic cyclization of N-(2-alkynyl)anilines is another versatile method for preparing substituted quinolines, including those with halogen substituents at the 3-position. nih.gov This reaction proceeds under mild conditions and tolerates various functional groups. nih.gov

| Named Reaction | Reactants |

| Combes Synthesis | Anilines, β-diketones wikipedia.org |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters wikipedia.org |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds wikipedia.org |

| Skraup Synthesis | Anilines, glycerol, sulfuric acid, oxidizing agent wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehydes or 2-aminoketones, compounds with an α-methylene group nih.gov |

Advanced Spectroscopic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in a molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis for Substituent Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 8-Bromo-4-chloro-3-methylquinoline is not publicly available in the referenced literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of the expected proton signals.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the methyl group. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The proton at the C-2 position is expected to appear as a singlet. The methyl group at C-3 would also present as a sharp singlet, typically in the upfield region of the spectrum. The precise chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Quinoline Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show ten signals corresponding to the ten carbon atoms of the quinoline ring system, in addition to the signal for the methyl carbon. The carbons directly bonded to the electronegative bromine and chlorine atoms (C-8 and C-4) would be significantly deshielded and appear at a lower field. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. The methyl carbon will appear as a characteristic signal in the high-field (upfield) region of the spectrum.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, correlations between H-5, H-6, and H-7 would confirm their sequential arrangement on the benzene portion of the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the quinoline framework.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the protons of the methyl group at C-3 would show a correlation to the C-2, C-4, and C-3a carbons, providing unequivocal evidence for its position. Similarly, the H-2 proton would show correlations to C-3, C-4, and C-8a, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (C, H, Br, Cl, N). The presence of both bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundance of the ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. This distinctive pattern serves as a key signature for the presence of these halogens in the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. While specific experimental spectra for this compound are not extensively published, a detailed analysis of its structure allows for the prediction of its characteristic vibrational modes based on established data for quinoline and its substituted derivatives. nih.govpsu.edunih.gov

The spectrum of this compound is expected to be dominated by vibrations originating from the quinoline core, the methyl group, and the carbon-halogen bonds.

Quinoline Core Vibrations: The quinoline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. irphouse.com The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a group of strong to medium intensity bands in the 1620-1430 cm⁻¹ range. nih.gov In-plane and out-of-plane bending vibrations of the ring C-H bonds and ring deformation modes will appear in the fingerprint region below 1300 cm⁻¹. irphouse.com

Methyl Group Vibrations: The methyl group substituent at the C3 position will exhibit characteristic vibrations. Symmetric and asymmetric C-H stretching modes are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Asymmetric and symmetric C-H bending (scissoring) modes typically appear around 1460 cm⁻¹ and 1380 cm⁻¹.

A summary of the expected key vibrational frequencies for this compound is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic (Quinoline) | 3100 - 3000 |

| C-H Stretching | Aliphatic (Methyl) | 2980 - 2860 |

| C=C / C=N Stretching | Aromatic Ring Skeleton | 1620 - 1430 |

| C-H Bending | Aliphatic (Methyl) | 1460 - 1375 |

| C-Cl Stretching | Chloro-aromatic | 850 - 550 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been detailed in the surveyed literature, analysis of closely related derivatives provides significant insight into the structural characteristics of this class of compounds.

A relevant study on 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline offers a clear example of the detailed structural information that can be obtained. nih.gov The analysis of this derivative reveals key features that are likely to be shared with other substituted bromo-chloro-quinolines.

The primary finding was that the quinoline ring system itself is nearly planar, with a root-mean-square deviation of just 0.011 Å. nih.gov This planarity is a typical feature of fused aromatic systems. The solid-state packing of these molecules is governed by a network of specific non-covalent interactions:

C-H⋯Br Interactions: These hydrogen bonds link molecules into chains. nih.gov

π-π Stacking: The planar quinoline rings of adjacent, inversion-related molecules engage in π-π stacking interactions, with an inter-centroid distance of 3.608 Å between the pyridine (B92270) rings. This type of interaction is crucial for the stabilization of the crystal lattice. nih.gov

Halogen⋯Heteroatom Contacts: The structure reveals short intermolecular contacts involving the halogen atoms. A Br⋯Cl contact of 3.4904 Å and a Br⋯N contact of 3.187 Å were observed, both of which are notably shorter than the sum of their respective van der Waals radii, indicating significant halogen bonding or other attractive electrostatic interactions. nih.gov

Table 2: Crystallographic Interaction Data for the Derivative 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline nih.gov

| Parameter | Description | Value |

|---|---|---|

| Molecular Geometry | Planarity of the quinoline ring system (r.m.s. deviation) | 0.011 Å |

| Intermolecular Interaction | π-π stacking distance (inversion-related pyridine rings) | 3.608 Å |

| Short Contact | Bromine-Chlorine distance (Br⋯Cl) | 3.4904 Å |

| Short Contact | Bromine-Nitrogen distance (Br⋯N) | 3.187 Å |

Reactivity and Derivatization Chemistry of 8 Bromo 4 Chloro 3 Methylquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the quinoline (B57606) ring of 8-Bromo-4-chloro-3-methylquinoline—a chlorine at the C-4 position and a bromine at the C-8 position—presents opportunities for selective nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the heterocyclic ring (the pyridine (B92270) part) towards nucleophilic attack, while the carbocyclic ring (the benzene (B151609) part) is comparatively less reactive.

Substitution at the C-4 Position

The chlorine atom at the C-4 position is generally more susceptible to nucleophilic substitution than the bromine atom at the C-8 position. This is due to the electronic influence of the quinoline nitrogen, which activates the C-4 position for nucleophilic attack.

Commonly, reactions involving the displacement of the C-4 chlorine are carried out with various nucleophiles such as amines, alcohols, and thiols to introduce a range of functional groups. For instance, the reaction of 4-chloroquinolines with amines is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov

Table 1: Nucleophilic Substitution Reactions at the C-4 Position This table is illustrative and based on general reactivity principles of 4-chloroquinolines.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline (B41778) | 4-Aryl-amino-8-bromo-3-methylquinoline |

| Alcohol | Sodium Methoxide | 8-Bromo-4-methoxy-3-methylquinoline |

| Thiol | Sodium Thiophenolate | 8-Bromo-4-(phenylthio)-3-methylquinoline |

Substitution at the C-8 Position

The bromine atom at the C-8 position, being on the carbocyclic ring, is less reactive towards traditional nucleophilic aromatic substitution compared to the C-4 chlorine. However, under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes, substitution at this position can be achieved. The differential reactivity between the C-4 and C-8 halogens allows for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. nih.govresearchgate.net The presence of two distinct halogen atoms again allows for selective and sequential couplings. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these catalytic cycles.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the arylation of haloquinolines. libretexts.orgresearchgate.net In the case of this compound, the greater reactivity of the C-8 bromine atom allows for selective arylation at this position while leaving the C-4 chlorine atom intact. This enables the synthesis of 8-aryl-4-chloro-3-methylquinolines, which can then undergo further functionalization at the C-4 position.

Table 2: Suzuki-Miyaura Coupling of this compound This table presents a representative example of a Suzuki-Miyaura coupling reaction.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-Chloro-3-methyl-8-phenylquinoline |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net This reaction is highly effective for the alkynylation of this compound. Similar to the Suzuki-Miyaura coupling, the reaction can be directed to the more reactive C-8 position. This allows for the introduction of an alkyne moiety, a valuable functional group for further synthetic transformations.

Table 3: Sonogashira Coupling of this compound This table illustrates a typical Sonogashira coupling reaction.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 8-(Phenylethynyl)-4-chloro-3-methylquinoline |

Heck Coupling for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct method for the vinylation of aryl halides. For this compound, the Heck reaction can be employed to introduce an alkenyl group, typically at the C-8 position. The choice of catalyst, base, and reaction conditions is crucial to achieve high yields and selectivity. beilstein-journals.org

Table 4: Heck Coupling of this compound This table shows a representative Heck coupling reaction.

| Alkene | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | Acetonitrile | 4-Chloro-3-methyl-8-(2-phenylvinyl)quinoline |

Functional Group Transformations

The specific arrangement of substituents on the this compound framework allows for a range of functional group transformations, enabling the synthesis of diverse derivatives.

The methyl group at the C-3 position of the quinoline ring can undergo various chemical modifications. For instance, radical-mediated reactions can lead to the functionalization of this group. The specific conditions of such reactions, including the choice of radical initiator and solvent, can influence the outcome and yield of the desired product.

The quinoline nucleus of this compound can be subjected to both reduction and oxidation reactions. Reduction of the heterocyclic ring can lead to the formation of tetrahydroquinoline derivatives. Conversely, oxidation reactions can introduce hydroxyl groups or other oxygen-containing functionalities onto the quinoline core. The regioselectivity of these reactions is often influenced by the existing substituents. For example, the presence of the electron-withdrawing chloro group at C-4 can direct oxidation to other positions on the pyridine ring.

Annulation Reactions and Fused Heterocycle Formation

The inherent reactivity of this compound makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. These annulation reactions often involve the participation of the existing functional groups to build new rings onto the quinoline scaffold.

A significant application of chloro-substituted quinolines is in the synthesis of pyrazolo[3,4-b]quinolines. nih.gov This can be achieved through the reaction of 4-chloroquinolines with hydrazine (B178648) derivatives. nih.gov The initial nucleophilic substitution of the C-4 chlorine atom by a hydrazine moiety is followed by an intramolecular cyclization to form the pyrazole (B372694) ring. The specific reaction conditions and the nature of the substituents on both the quinoline and hydrazine starting materials can influence the yield and the final structure of the resulting pyrazoloquinoline derivative. nih.gov

Table 1: Synthesis of Pyrazoloquinoline Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Chloro-3-formylquinolines | Hydrazine derivatives | Pyrazolo[3,4-b]quinolines | nih.gov |

The synthesis of thieno[2,3-b]quinolines can be accomplished from appropriately substituted quinoline precursors. For this compound, this would likely involve a reaction sequence where the chloro group at C-4 is displaced by a sulfur-containing nucleophile, followed by cyclization to form the thiophene (B33073) ring. The specific reagents and conditions for such a transformation would be critical to ensure the desired regioselectivity and yield of the thienoquinoline product.

The versatile reactivity of this compound extends to the formation of various other polycyclic systems. The bromine atom at the C-8 position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and construct larger aromatic systems. rroij.com Similarly, the chloro group at C-4 provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities that can then be used in subsequent cyclization reactions to build additional rings. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Bromo-4-chloro-6-methylquinoline (B1371084) |

| 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile |

| 8-Bromo-3-chloroisoquinoline |

| 3-Bromo-4-chloro-8-methylquinoline |

| 7-Bromo-4-chloro-8-methylquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 4-Chloro-8-methylquinoline-2(1H)-thione |

| 2,4-Dichloro-8-methylquinoline |

| 4-Hydroxy-8-methylquinolin-2(1H)-one |

| 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| 4-Alkylthio-8-methylquinolinones |

| 4-Chloro-2-methylthio-8-methylquinoline |

| 2,4-Dihydrazino-8-methylquinoline |

| 4-Amino-8-methylquinolin-2(1H)-thione |

| 4-Amino-8-methylquinolin-2-one |

| 5-Bromo-8-methoxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline |

| 5,7-Dibromo-8-aminoquinoline |

| 7-Bromo-8-hydroxyquinoline |

| 5-Bromo-8-aminoquinoline |

| Pyrazolo[3,4-b]quinolines |

| Thieno[2,3-b]quinolines |

Computational and Theoretical Studies on 8 Bromo 4 Chloro 3 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost.

The electronic nature of 8-Bromo-4-chloro-3-methylquinoline is defined by its quinoline (B57606) core, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, and the attached substituents: a bromine atom at position 8, a chlorine atom at position 4, and a methyl group at position 3. evitachem.com Halogens like bromine and chlorine exert a dual electronic effect: they are strongly electron-withdrawing through induction (-I effect) and weakly deactivating via resonance (+R effect). In this molecule, the bromine at position 8 resides on the carbocyclic (benzene) ring, while the chlorine at position 4 and the methyl group are on the heterocyclic (pyridine) ring.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. While specific DFT calculations for this exact molecule are not widely published, analysis of similar quinoline systems allows for the prediction of these properties. The electron-withdrawing halogens are expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity in processes like cross-coupling reactions.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are illustrative values based on typical DFT calculations for similar halogenated quinolines, as specific experimental or calculated data for this compound is not publicly available.)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Represents the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | The energy difference, indicating kinetic stability and chemical hardness. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While no specific MD simulation studies for this compound are currently published, such simulations could offer valuable insights, particularly in a biological context. nih.gov

If this compound were being investigated as a potential therapeutic agent (e.g., a protein inhibitor), MD simulations could be used to model its interaction with the target protein's binding site. nih.gov These simulations can reveal the stability of the compound-protein complex, identify key intermolecular interactions (like hydrogen bonds or hydrophobic interactions), and predict the binding affinity. nih.gov Analysis of the simulation trajectory, using metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), would help to understand how the binding of the molecule affects the protein's structure and dynamics. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms by identifying the transition state (TS)—the highest energy point along a reaction pathway. The energy of the TS determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies could predict the outcomes of various synthetic transformations. The differential reactivity of the C-Br and C-Cl bonds is of particular interest. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which could allow for selective functionalization at the 8-position. DFT calculations can model the entire reaction pathway for such a transformation, identifying the structures of intermediates and the crucial transition state. Analyzing the geometry and vibrational frequencies of the TS can confirm the nature of the reaction (e.g., concerted vs. stepwise).

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. The unique substitution pattern of this compound imparts distinct chemical properties that make it a valuable building block in organic synthesis. evitachem.com

The electronic effects of the substituents are key to its reactivity:

Chlorine at Position 4: This position in the quinoline ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic aromatic substitution.

Bromine at Position 8: Located on the benzene portion of the ring, this halogen deactivates the ring towards electrophilic substitution due to its inductive withdrawal. However, the C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Methyl Group at Position 3: This electron-donating group can subtly influence the reactivity of the adjacent C4-Cl bond and can also be a site for radical reactions under specific conditions.

Comparing this compound to its isomers highlights the importance of substituent placement. For instance, the reactivity of a halogen at position 2 or 7 would differ significantly due to the different electronic environment of those positions within the quinoline nucleus. This makes the specific arrangement in this compound a unique scaffold for developing novel compounds, particularly in medicinal chemistry where such molecules are explored for anti-cancer and anti-microbial properties. evitachem.com

Mechanistic Investigations of Biological Activity in Vitro Focus

Enzyme Inhibition Studies

The potential for 8-Bromo-4-chloro-3-methylquinoline to act as an enzyme inhibitor is a key area of interest for researchers. Its halogenated and methylated quinoline (B57606) structure is a common motif in various enzyme inhibitors.

There are no direct documented studies on the kinase inhibitory activity of this compound itself. However, the quinoline and quinazoline (B50416) scaffolds are integral to numerous kinase inhibitors. nih.govresearchgate.net Research on closely related isomers suggests this is a promising area of investigation. For instance, 4-bromo-3-chloroquinoline (B595249) serves as an intermediate in the synthesis of kinase inhibitors.

Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, are a notable target for quinazoline-based molecules. nih.gov Studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, for example, have demonstrated its potential as a selective Aurora A kinase inhibitor. nih.govresearchgate.net This compound was shown to arrest the cell cycle and induce apoptosis, with its activity being linked to specific structural features like the halogenated phenyl ring and the quinazoline core. nih.gov Similarly, modified quinoline-5,8-diones have been explored as inhibitors of Sphingosine Kinase (SphK), an enzyme implicated in cancer and inflammatory diseases. mdpi.com These findings suggest that the this compound framework has the potential to be developed into a kinase inhibitor, though empirical data is required to confirm this.

Currently, there is no scientific literature linking this compound to the inhibition of Methionyl-tRNA Synthetase (MRS). MRS enzymes are essential for protein synthesis, making them attractive targets for antimicrobial agents. researchgate.net

Known inhibitors of MRS, such as REP8839, are structurally distinct, typically belonging to the diaryldiamine class of compounds. nih.gov REP8839 exhibits potent and selective inhibition of bacterial MRS, particularly from gram-positive organisms like Staphylococcus aureus, by competing with methionine. nih.gov The development of MRS inhibitors has also been pursued for protozoan pathogens like Giardia intestinalis and Trypanosoma brucei. researchgate.netnih.gov The inhibitors in these studies are also not based on a quinoline scaffold, indicating that this compound is not a recognized candidate for this target.

Direct studies identifying other specific enzyme targets for this compound are not available in the reviewed literature. The compound's structure, with its reactive chloro and bromo substituents, makes it a versatile building block in synthetic chemistry. These positions could be functionalized to design ligands for various enzyme active sites. For example, the reactivity of C-Br and C-Cl bonds can be used for palladium-catalyzed cross-coupling reactions to introduce new functional groups. While this highlights its potential as a scaffold for creating enzyme inhibitors, specific targets have not yet been identified or published.

In Vitro Cellular Effects and Mechanistic Pathways

The cellular effects of this compound have not been specifically documented. However, by examining related quinoline compounds, potential activities can be hypothesized.

No studies reporting the anti-proliferative effects of this compound on specific cell lines were found. This is a common primary screening method to assess the potential of a compound as an anticancer agent.

However, other quinoline derivatives have demonstrated such activity. For example, 8-hydroxyquinoline (B1678124), a metal chelator, has been shown to inhibit the growth of B16 mouse melanoma cells and human melanoma cell lines in a reversible manner. nih.gov This growth inhibition was accompanied by phenotypic changes suggesting a move towards a more differentiated state. nih.gov Furthermore, pyrazoline-substituted curcumin (B1669340) analogs, which incorporate a different heterocyclic scaffold but target similar pathways, have shown potent cytotoxic activity against the HeLa human cervical cancer cell line. nih.gov A 4-bromo-4'-chloro substituted analog, in particular, was significantly more potent than the parent curcumin compound. nih.gov These findings suggest that halogenated aromatic compounds, including potentially this compound, are viable candidates for anti-proliferative screening.

Investigation of Apoptosis Induction Pathways

While direct studies on the apoptosis-inducing properties of this compound are not extensively documented in publicly available research, the broader class of substituted quinolines and related heterocyclic compounds has demonstrated the ability to trigger programmed cell death in various cell types.

For instance, a pyrazoline analog of curcumin, featuring bromo and chloro substitutions (4-bromo-4'-chloro pyrazoline), has been shown to augment anticancer activity by inducing apoptosis. In a study on human cervical cancer HeLa cells, this analog exhibited a significant pro-apoptotic effect. The apoptotic activity, measured by caspase-3 enzyme cleavage, was 70.5% for the bromo-chloro analog, a marked increase compared to the 19.9% induced by the parent compound, curcumin. nih.gov This suggests that the presence of bromo and chloro substituents on a heterocyclic core can be a critical factor in enhancing apoptotic responses.

Furthermore, a compound identified as "bromoquinol," a brominated derivative of 8-hydroxyquinoline, has been found to induce apoptosis in the fungus Aspergillus fumigatus. bohrium.com This indicates that the pro-apoptotic potential of bromo-substituted quinolines may extend to fungal pathogens.

Interference with DNA Replication and Protein Synthesis

The quinolone class of compounds is well-known for its ability to interfere with crucial cellular processes such as DNA replication and, to a lesser extent, protein synthesis.

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase. nih.gov This enzyme, a type II topoisomerase, is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. nih.govnih.gov By targeting DNA gyrase, quinolones can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately bacterial cell death. nih.gov While direct studies on this compound's effect on DNA gyrase are not available, its structural similarity to known DNA gyrase inhibitors suggests this as a plausible mechanism for any potential antibacterial activity. It is important to note, however, that not all quinoline derivatives necessarily target DNA gyrase. researchgate.net

There is limited specific information available regarding the direct interference of this compound with protein synthesis.

Antimicrobial and Antifungal Activity (In Vitro)

The antimicrobial and antifungal potential of substituted quinolines has been a subject of considerable research interest.

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The table below summarizes the antibacterial activity of selected phytochemicals against E. coli and S. aureus.

| Phytochemical | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 7-Hydroxycoumarin (7-HC) | Escherichia coli | 800 | >800 |

| Staphylococcus aureus | 200 | 400 | |

| Indole-3-carbinol (I3C) | Escherichia coli | 800 | >800 |

| Staphylococcus aureus | 400 | 800 |

Table 1: In Vitro Antibacterial Activity of Selected Phytochemicals. This table is based on data from a study on the antimicrobial activity of selected phytochemicals. nih.gov

Efficacy Against Specific Fungal Strains (e.g., Candida albicans)

Substituted quinolines have shown promise as antifungal agents. A compound referred to as "bromoquinol" has demonstrated broad-spectrum antifungal activity, including efficacy against Candida albicans. bohrium.com This compound was found to have fungicidal activity against this opportunistic fungal pathogen. bohrium.com

In another study, novel pyrrolo[1,2-a]quinoline (B3350903) derivatives were screened for their in vitro activity against C. albicans. Several of these compounds exhibited significant inhibitory potential at low concentrations. nih.gov

The table below presents the minimum inhibitory concentrations (MICs) of various pyrrolo[1,2-a]quinoline derivatives against Candida albicans.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

| BQ-01 | 0.8 |

| BQ-03 | 0.8 |

| BQ-05 | 0.8 |

| BQ-04 | 1.6 |

| BQ-02 | 12.5 |

| Fluconazole (Standard) | 30 |

Table 2: In Vitro Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against Candida albicans. This data is from a study investigating the antifungal properties of synthetic pyrrolo[1,2-a]quinoline analogues. nih.gov

Additionally, the natural product fangchinoline (B191232) has been shown to inhibit the growth and biofilm formation of C. albicans, with a Minimum Inhibitory Concentration (MIC) of no more than 50 μg/mL. nih.gov

Antiprotozoal Activity

The quinoline core is a well-established pharmacophore in the development of antiprotozoal drugs. For instance, novel derivatives of 7-chloroquinolin-4-amine (B103981) have been synthesized and evaluated for their in vitro antiprotozoal activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). nih.gov While their activity against T. b. rhodesiense was moderate, some of these compounds displayed promising antiplasmodial activity, with some being as active or slightly more active than the standard drug chloroquine (B1663885) against sensitive strains of P. falciparum. nih.gov This highlights the potential of the chloro-quinoline scaffold in the design of new antiprotozoal agents.

Potential Applications in Materials Science and Catalysis

Role as a Building Block for Advanced Organic Materials

The inherent properties of the quinoline (B57606) scaffold make it a privileged structure in the development of functional organic materials. nih.gov The presence of halogens in molecules like 8-Bromo-4-chloro-3-methylquinoline further enhances their utility as versatile building blocks in organic synthesis. researchgate.net

Halogenated organic compounds are of significant interest in the field of organic electronics. The introduction of halogen atoms can profoundly influence the electronic properties of π-conjugated systems, making them suitable for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The halogenation of organic semiconductors is a known strategy to modulate their energy levels and enhance charge transport characteristics. researchgate.net For instance, chlorination has been shown to be a viable route to creating n-type semiconductor materials. researchgate.net The presence of both bromine and chlorine on the quinoline ring of this compound suggests its potential as a precursor for materials with tailored semiconductor properties. The polarized C-X (carbon-halogen) bonds are also good leaving groups, making the molecule a versatile building block for creating larger π-conjugated systems through various cross-coupling reactions. researchgate.net While pentacene (B32325) is a well-known p-channel organic semiconductor, its perfluorinated counterpart serves as an n-channel material, illustrating the powerful effect of halogenation. researchgate.net

Below is a table summarizing the effect of halogenation on organic semiconductors, suggesting the potential role of compounds like this compound.

| Halogenation Effect | Influence on Semiconductor Properties | Reference |

| Energy Level Modulation | Fluorination, in particular, lowers the HOMO and LUMO energy levels of carbon-based systems. | researchgate.net |

| Carrier Type | Chlorination can be a strategy to produce n-type semiconductor materials. | researchgate.net |

| Stability | Halogenation can lead to increased environmental and thermal stability of the material. | researchgate.net |

| Molecular Packing | The presence and type of halogen can influence the solid-state packing of molecules, affecting charge mobility. | researchgate.net |

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and data storage. The key to a high NLO response in organic molecules is often a large difference in dipole moment between the ground and excited states, which is facilitated by intramolecular charge transfer (ICT).

Quinoline-based structures are promising candidates for NLO materials. For example, a quinoline-1,3-benzodioxole chalcone (B49325) has been shown to exhibit strong NLO properties due to efficient ICT from the 1,3-benzodioxole (B145889) donor group to the α,β-unsaturated carbonyl acceptor moiety. nih.govrsc.org The basic strategy for creating NLO chromophores involves incorporating electron donor and acceptor groups to polarize the π-electron system. nih.gov The structure of this compound, with its electron-rich quinoline core and electron-withdrawing halogens, suggests that it could be a valuable synthon for more complex NLO-active molecules. Studies on benzo-[f]-quinolinium methylids have also highlighted their sensitivity as chromophores for optical switching devices, a property linked to their zwitterionic character and charge transfer capabilities. mdpi.com

Ligand Design for Metal Coordination Chemistry

The quinoline scaffold is widely used as a ligand in organometallic catalysis and coordination chemistry. nih.gov The nitrogen atom in the quinoline ring provides a coordination site for metal ions, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting metal complex.

Transition-metal catalyzed reactions are fundamental to modern organic synthesis, and the design of effective ligands is critical for controlling the activity and selectivity of these catalysts. Quinoline derivatives are frequently employed in this context. For instance, the transition-metal-catalyzed functionalization of the C-H bonds of quinolines is an efficient method for creating substituted quinolines. acs.org

The molecule this compound can serve as a precursor for sophisticated ligands. The bromine and chlorine atoms can be substituted through cross-coupling reactions to introduce other functional groups, thereby creating a library of ligands with tunable properties. Palladium-catalyzed reactions, in particular, are effective for such transformations. evitachem.com Iron(III)-catalyzed cascade reactions have also been developed for the synthesis of substituted quinolines, highlighting the importance of metal catalysts in accessing these structures. rsc.org

The following table presents examples of catalytic systems involving quinoline derivatives.

| Catalytic Application | Metal Catalyst | Role of Quinoline | Reference |

| C-H Arylation | Palladium(II) Acetate | Substrate/Ligand | nih.gov |

| C-H Amination | Copper(II) Acetate | Substrate (as N-oxide) | nih.gov |

| Cascade Reaction for Quinoline Synthesis | Iron(III) Chloride | Product | rsc.org |

| Auto-Tandem Catalysis for Quinoline Synthesis | Gold | Product | researchgate.net |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They have attracted immense interest for applications in gas storage, separation, and catalysis. The properties of a MOF are determined by the choice of both the metal and the organic linker.

Quinoline-based ligands are increasingly being used to construct functional MOFs. nih.gov For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium-based MOF capable of recognizing specific ions and small molecules. rsc.org The functional groups on the quinoline linker can provide accessible Lewis-acid sites or other active centers within the MOF structure, enhancing its catalytic activity. nih.gov MOFs have been successfully used as catalysts for the synthesis of quinoline derivatives themselves. acs.org Furthermore, the uncoordinated functional groups on MOF skeletons, such as amine groups, can be used to anchor single metal atoms, creating highly efficient and selective catalysts for reactions like the hydrogenation of quinoline. acs.org Given its multiple functionalization points, this compound represents a potential building block for designing novel MOF structures with tailored pore environments and functionalities.

Development of Chemosensors and Probes

Chemosensors are molecules designed to detect specific analytes, such as metal ions or small molecules, through a measurable signal, often a change in color (colorimetric) or fluorescence. The quinoline scaffold is an excellent fluorophore and chromophore, making it a popular choice for the design of chemosensors. nih.gov

Quinoline-based chemosensors have been developed for the sensitive and selective detection of various metal ions, including Pb²⁺ and Cu²⁺. nih.govasianpubs.org The sensing mechanism often involves the coordination of the metal ion to a binding site on the sensor molecule, which perturbs the intramolecular charge transfer (ICT) process and leads to a change in the absorption or emission spectrum. nih.gov The quinoline unit typically acts as the signaling subunit in these sensors. nih.gov The substituents on the quinoline ring can be modified to tune the sensor's selectivity and sensitivity. asianpubs.org The halogen and methyl groups on this compound could be leveraged in the design of new chemosensors with specific recognition properties.

Future Research Directions

Exploration of Unconventional Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 8-Bromo-4-chloro-3-methylquinoline and its derivatives. nih.gov

Multicomponent Reactions (MCRs): Investigating one-pot MCRs, such as the Povarov or Gewald reactions, could provide a rapid and convergent pathway to complex quinoline structures. rsc.org These methods offer the advantage of building molecular complexity from multiple simple starting materials in a single step, which is highly efficient. rsc.org

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation as an alternative energy source can lead to significantly improved reaction yields and reduced reaction times compared to conventional heating methods. nih.gov This technique should be explored for key steps in the synthesis of the target quinoline.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), enhancing safety, scalability, and product purity. Adapting the synthesis of this compound to a flow process could streamline its production for further research.

Advanced Mechanistic Elucidation of Reactivity

A deep understanding of the reaction mechanisms governing the functionalization of this compound is critical for its strategic use as a chemical building block. The key lies in the differential reactivity of the C-Br and C-Cl bonds.

Selective Cross-Coupling Studies: The carbon-bromine bond at the C8 position is generally more reactive than the carbon-chlorine bond at C4 in palladium-catalyzed cross-coupling reactions. Future work should involve systematic studies to precisely quantify this reactivity difference under various conditions (e.g., Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings). This would enable selective, stepwise functionalization, making the compound a highly versatile synthetic intermediate.

Kinetic and In-Situ Spectroscopic Analysis: Employing in-situ monitoring techniques, such as ReactIR or NMR spectroscopy, can provide real-time data on reaction kinetics, intermediates, and byproduct formation. This empirical data is invaluable for optimizing reaction conditions to favor specific outcomes.

Transition State Analysis: Computational methods, particularly Density Functional Theory (DFT), can be used to model the transition states of key bond-forming steps. Analyzing the geometry and energy of these transition states would offer profound insights into the reaction mechanism, guiding the rational design of catalysts and reaction conditions for improved selectivity and efficiency.

Deeper Computational Modeling for Structure-Function Insights

In silico techniques are powerful tools for predicting the properties and potential applications of this compound, thereby guiding and accelerating experimental research. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can correlate the structural features of derivatives of this compound with their chemical reactivity or biological activity. A QSAR study on haloquinolines, for instance, has previously shown that toxicity is related to the type of substituent and the charge at specific positions.

Molecular Docking and Dynamics: For biological applications, molecular docking can predict the binding modes and affinities of the compound with specific protein targets, such as kinases or bacterial enzymes. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions.

Prediction of Physicochemical Properties: Computational tools can accurately predict key physicochemical properties, including solubility, lipophilicity (logP), and electronic properties. These predictions are crucial for foreseeing the compound's behavior in both biological systems and materials science contexts.

Expansion of Target-Specific Biological Investigations at the Molecular Level

The quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. nih.gov Future biological studies on this compound should move beyond general screening to focus on specific molecular targets implicated in disease.

Kinase Inhibitor Screening: Many quinoline derivatives function as kinase inhibitors. The compound should be screened against a panel of kinases involved in cancer and inflammatory diseases to identify potential inhibitory activity.

Antimicrobial Target Identification: Given the known antimicrobial properties of halogenated quinolines, research should aim to identify the specific molecular targets within pathogens. This could involve assays against key bacterial enzymes like DNA gyrase or topoisomerase.

Neurological Receptor Modulation: Certain quinoline derivatives are known to interact with neurotransmitter receptors, such as the NMDA receptor. nih.govmdpi.com Investigating the potential of this compound to modulate the activity of these and other central nervous system receptors could uncover applications in neuroscience.

Design of Next-Generation Materials Based on Halogenated Quinoline Scaffolds

The rigid, aromatic structure and reactive halogen handles of this compound make it an attractive building block for novel functional materials. rsc.org

Polydentate Ligands for Coordination Chemistry: The sequential replacement of the bromo and chloro substituents with nitrogen, phosphorus, or other donor groups can lead to the synthesis of novel polydentate ligands. The resulting metal complexes could have interesting catalytic, photophysical, or magnetic properties.

Organic Semiconductors and Emissive Materials: The quinoline nucleus is an electron-deficient system that can be incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The halogen atoms provide reactive sites for polymerization or for tuning the electronic properties of the final material.

Chemical Sensors: By functionalizing the quinoline scaffold with specific recognition units, it may be possible to develop chemosensors that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions or environmentally relevant anions.

Future Research Strategies

| Research Area | Key Objective | Proposed Techniques |

| Unconventional Synthesis | Develop efficient and sustainable synthetic routes. | Multicomponent Reactions (MCRs), Ultrasound-Assisted Synthesis, Flow Chemistry. |

| Mechanistic Elucidation | Understand the differential reactivity of C-Br and C-Cl bonds. | Selective Cross-Coupling, Kinetic Analysis, DFT for Transition State Modeling. |

| Computational Modeling | Predict properties and guide experimental design. | QSAR, Molecular Docking, Molecular Dynamics (MD) Simulations. |

| Biological Investigations | Identify specific molecular targets for therapeutic applications. | Kinase Inhibition Assays, Antimicrobial Target Identification, Neurological Receptor Binding Studies. |

| Materials Science | Create novel functional materials from the quinoline scaffold. | Synthesis of Polydentate Ligands, Development of Organic Semiconductors, Design of Chemosensors. |

Q & A

Q. How can researchers optimize the synthesis of 8-Bromo-4-chloro-3-methylquinoline?

Methodological Answer: A common synthetic route involves brominating 4-chloro-3-methylquinoline using brominating agents like N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. Key steps include:

Bromination: React 4-chloro-3-methylquinoline with NBS in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation: Confirm purity via HPLC and melting point analysis.

Alternative bromination agents (e.g., PBr₃) may require inert atmospheres and higher temperatures but yield comparable results .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

- X-ray crystallography (via SHELX software) resolves crystal structures, confirming substituent positions .

- NMR spectroscopy (¹H/¹³C):

- ¹H NMR: Methyl groups appear as singlets (~δ 2.5–3.0 ppm); aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR: Halogenated carbons (Br, Cl) exhibit distinct deshielding (~δ 120–140 ppm) .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 256.96 for C₁₀H₈BrClN) .

Q. How does the substituent pattern influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 8 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection: Pd(PPh₃)₄ for Suzuki; Pd(OAc)₂/XPhos for aminations.

- Solvent/base optimization: Use toluene/EtOH with Na₂CO₃ for Suzuki; DMF with Cs₂CO₃ for aminations.

- Steric effects: The methyl group at position 3 may slow reactivity compared to unsubstituted analogs .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Q. How do researchers compare the biological activity of this compound with analogs?

Methodological Answer:

- Structural analogs: Compare with 6-Bromo-2-chloro-4-methylquinoline (PubChem CID 97181858) and 8-Bromo-6-methylquinoline (InChIKey: ONJNEQXRWAITH) .

- Bioassay design:

- Antimicrobial testing: Use MIC assays against S. aureus and E. coli.

- Enzyme inhibition: Screen against topoisomerase IV (common quinoline target) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional selection: B3LYP/6-311G(d,p) for accurate thermochemical data (e.g., ionization potentials, electron affinity) .

- Key outputs:

- HOMO-LUMO gaps to assess reactivity (~4.5 eV for halogenated quinolines).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validation: Compare computed NMR shifts with experimental data .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Q. What strategies enhance the compound’s solubility for in vitro biological assays?

Methodological Answer:

Q. How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications?

Methodological Answer:

- Analog synthesis: Modify substituents at positions 3 (methyl), 4 (Cl), and 8 (Br) to test halogen/methyl contributions.

- Biological testing:

- MIC assays: Compare activity against Gram-positive/-negative bacteria.

- Resistance profiling: Assess mutations in gyrA (DNA gyrase target) .

- Computational modeling: Dock analogs into topoisomerase IV (PDB ID 3TTZ) to predict binding affinities .

Q. What advanced crystallographic techniques resolve disorder in the compound’s crystal structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.